2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide
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Overview
Description
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide is a synthetic organic compound with a molecular formula of C14H18ClN3O2 and a molecular weight of 295.76 g/mol . This compound is primarily used in research settings and is known for its unique structural features, which include a pyrrole ring substituted with cyano, chloro, and oxolan-2-ylmethyl groups.
Preparation Methods
The synthesis of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the reaction can be carried out without solvents at room temperature or with heating. Another method involves the fusion of aryl amines with ethyl cyanoacetate . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include phenacyl bromide, triethylamine, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups are key functional groups that participate in binding and reactivity. The exact molecular pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-2-yl]acetamide include:
- 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
- 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-9-10(2)18(8-11-4-3-5-20-11)14(12(9)7-16)17-13(19)6-15/h11H,3-6,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMMPBZURAHDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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